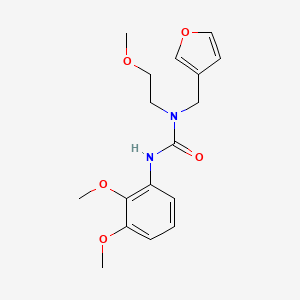
3-(2,3-Dimethoxyphenyl)-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,3-Dimethoxyphenyl)-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea, also known as DPFMU, is a synthetic compound that has gained attention in the scientific community due to its potential applications in cancer research.
Applications De Recherche Scientifique
Lignin Model Reactions
Li and Lundquist (1999) explored acid reactions of lignin models, focusing on the transformation of certain lignin model compounds in the presence of acid catalysts. Their findings contribute to understanding how lignin, a major component of plant biomass, can be chemically modified or broken down, potentially offering insights into the chemical behavior of complex urea derivatives like the one mentioned (Li & Lundquist, 1999).
Synthesis and Bioactivity of Urea Derivatives
Donlawson et al. (2020) reported on the synthesis and antimicrobial activity of a urea derivative, showcasing its potential in medicinal applications due to its susceptibility against various pathogens. This study illustrates the broader scope of urea derivatives in developing novel drugs with antimicrobial properties (Donlawson, Nweneka, Orie, & Okah, 2020).
Chemical Synthesis Techniques
Ahbab et al. (1976) detailed a synthesis pathway involving furan compounds, which might parallel the synthetic approaches for creating complex molecules like "3-(2,3-Dimethoxyphenyl)-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea." This research can provide a foundation for understanding the synthetic strategies that could be applicable to the compound (Ahbab et al., 1976).
Molecular Structure and Properties
Choi et al. (2010) examined the molecular structure of a dimethoxyphenyl urea compound, offering insights into its intramolecular interactions and three-dimensional network formation. Such structural analyses are crucial for predicting the behavior and potential applications of similar urea derivatives in various scientific fields (Choi, Lee, Han, Kang, & Sung, 2010).
Propriétés
IUPAC Name |
3-(2,3-dimethoxyphenyl)-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O5/c1-21-10-8-19(11-13-7-9-24-12-13)17(20)18-14-5-4-6-15(22-2)16(14)23-3/h4-7,9,12H,8,10-11H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDRQTTVTBJXAKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=COC=C1)C(=O)NC2=C(C(=CC=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,3-Dimethoxyphenyl)-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2639849.png)
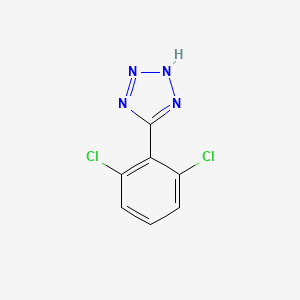
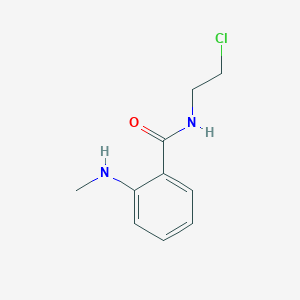
![2-(Benzo[d]isoxazol-3-yl)-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone](/img/structure/B2639853.png)
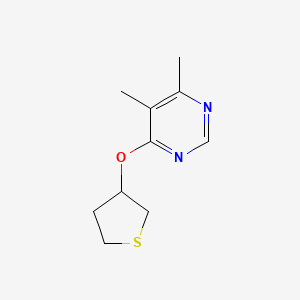
![(1R,5S)-8-((2,3-dihydrobenzofuran-5-yl)methyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B2639860.png)
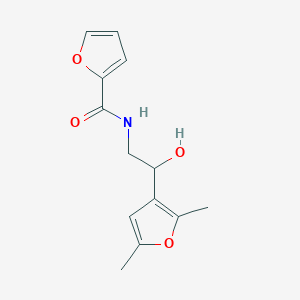
![(3-chlorophenyl)(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2639863.png)
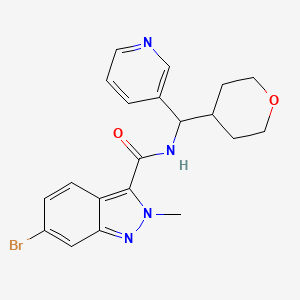
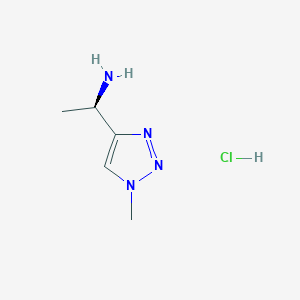
![2-Chloro-N-[(3,5-dimethoxyphenyl)methyl]-N-[(1R,2R)-2-hydroxycyclopentyl]acetamide](/img/structure/B2639866.png)
![1-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(4-(4-fluorophenyl)thiazol-2-yl)urea](/img/structure/B2639867.png)
![8-Hydroxy-6-azaspiro[3.5]nonan-5-one](/img/structure/B2639868.png)
![2-[4-Bromo-5-(difluoromethyl)pyrazol-1-yl]acetic acid](/img/structure/B2639870.png)